tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate
Description
Historical Development and Discovery
The synthesis of tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate emerged from advances in spirocyclic chemistry during the early 2010s, driven by the need for three-dimensional scaffolds in medicinal chemistry. Early synthetic routes involved multi-step processes, such as the reaction of tert-butyl carbamate derivatives with ethyl malonate and ammonium acetate under controlled conditions. A pivotal development occurred in 2020 with the publication of a Chinese patent (CN111620869A) outlining a seven-step synthesis starting from ethyl malonate and n-tert-butoxycarbonyl-4-piperidone, achieving a total yield of 70.7%. This method addressed prior industrial scalability challenges by optimizing ring-closure steps using cesium carbonate in acetonitrile and palladium-catalyzed hydrogenation for final deprotection.
The compound’s structural complexity reflects broader trends in spirocyclic synthesis, where bromine-mediated cyclization and RCM (ring-closing metathesis) strategies were refined to access rigid, strained systems. Its first reported biological evaluation appeared in 2021, highlighting its role as a precursor for sigma receptor ligands.
Significance in Medicinal Chemistry Research
This spirocyclic derivative has become a cornerstone in drug discovery due to its balanced physicochemical properties and versatility in targeting diverse biological pathways. Key applications include:
- Receptor Ligand Design : The diazaspiro[3.5]nonane core enables selective modulation of sigma-1 receptors (S1R), with binding affinities (Ki) reported in the nanomolar range. For example, derivatives exhibit antagonistic or agonistic profiles depending on substituents, making them valuable for neurological disorders.
- Protein Degradation : The tert-butyl ester group enhances metabolic stability, allowing the compound to serve as a proteolysis-targeting chimera (PROTAC) component. Its spirocyclic geometry facilitates interactions with the von Hippel-Lindau (VHL) E3 ligase, enabling targeted protein degradation.
- Antimicrobial and Anticancer Potential : Structural analogs demonstrate activity against Mycobacterium tuberculosis (MIC: 0.016 µg/mL) and KRAS-mutant cancers by covalently inhibiting oncogenic proteins.
Table 1 : Comparative Bioactivity of Diazaspiro[3.5]nonane Derivatives
Key Structural Features of the Diazaspiro[3.5]nonane Scaffold
The molecular architecture of this compound (C₁₉H₂₆N₂O₃, MW: 330.43 g/mol) confers unique advantages:
- Spirocyclic Core : The 7-membered diazaspiro ring system introduces conformational rigidity, reducing entropic penalties during target binding. The sp³-hybridized bridgehead nitrogen enhances hydrogen-bonding capacity.
- Electrophilic Ketone : The 1-oxo group enables covalent modification of cysteine residues in proteins, critical for irreversible inhibitors targeting RAS mutants.
- Protective Groups : The tert-butyl carbamate (Boc) shields the secondary amine, improving solubility (LogP: 2.1) and plasma stability. The benzyl substituent at position 2 enhances lipophilicity, facilitating blood-brain barrier penetration for CNS targets.
Structural Analysis :
- SMILES : CC(C)(C)OC(=O)N1CCC2(CC1)CN(Cc3ccccc3)C2=O
- X-ray Crystallography : The spirocyclic angle (87.5°) between the two rings minimizes steric clashes, allowing optimal positioning of pharmacophores.
Table 2 : Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 330.43 g/mol |
| LogP | 2.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 5 |
Properties
IUPAC Name |
tert-butyl 2-benzyl-3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2,3)24-17(23)20-11-9-19(10-12-20)14-21(16(19)22)13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDGRVBFSAZNLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CN(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434692 | |
| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155600-89-8 | |
| Record name | tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alternative Route via Preformed Spirocyclic Intermediates
Supplier data from GlpBio and Ambeed suggest the use of preassembled spirocyclic scaffolds. For example, tert-butyl 11-benzyl-6-oxo-2,7,11-triazadispiro[3.0]undecane-2-carboxylate (CAS: 1341035-14-0) serves as a precursor, undergoing oxidative cleavage or transamination to install the 1-oxo group. This method avoids lengthy cyclization steps but requires specialized starting materials.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
(400 MHz, CDCl): Key signals include δ 1.45 (s, 9H, Boc), δ 3.65–3.80 (m, 4H, spiro-CH), and δ 7.25–7.35 (m, 5H, benzyl).
Industrial-Scale Considerations
Solvent and Reagent Optimization
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate exhibit anticancer properties. For example, studies have shown that spirocyclic compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that spirocyclic compounds derived from diazaspiro frameworks exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth .
2. Neuroprotective Effects
In neuropharmacology, there is growing interest in the neuroprotective effects of diazaspiro compounds. These compounds have been shown to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases.
Case Study : Research published in Neuroscience Letters highlighted that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta accumulation and enhancing synaptic plasticity .
Mechanism of Action
The mechanism of action of tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Spiro Ring Variations: The spiro[4.4]nonane analog (QN-6145) exhibits a larger ring system, altering conformational flexibility and steric interactions .
- Functional Group Modifications : The bromo analog (CAS 1225276-07-2) lacks the oxo group, making it more reactive in nucleophilic substitution reactions .
Pharmacological Relevance
- Drug Discovery : Spirocycles are prized for their ability to mimic peptide conformations. The benzyl group in the target compound may enhance binding to hydrophobic enzyme pockets .
- Comparative Bioactivity : Analogs with phenyl or bromo substituents show varied potency in kinase inhibition assays, highlighting the role of substituent electronics .
Biological Activity
tert-Butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS No. 155600-89-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 330.42 g/mol
- Structural Characteristics : The compound features a spirocyclic structure, which is significant in influencing its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Specifically, derivatives of diazaspiro compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may also possess similar activities.
Chemokine Receptor Modulation
A notable area of interest is the compound's interaction with chemokine receptors, particularly CCR3 and CCR5. These receptors play crucial roles in immune response and are implicated in diseases such as HIV/AIDS. Compounds derived from diazaspiro structures have been reported to modulate these receptors, potentially offering therapeutic avenues for treating viral infections and inflammatory conditions .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but can be inferred from related compounds:
- Receptor Binding : The compound may bind to specific receptors involved in immune response modulation.
- Inhibition of Enzymatic Activity : Similar structures have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), leading to increased levels of endocannabinoids which can have anti-inflammatory effects .
- Cellular Uptake : The lipophilic nature of the compound may facilitate its uptake into cells, enhancing its bioavailability and efficacy.
Study on Antiviral Activity
In a study examining the antiviral properties of spirocyclic compounds, derivatives similar to tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane were tested against HIV strains. Results indicated that these compounds could inhibit viral replication through modulation of CCR5 receptor activity .
Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory potential of diazaspiro derivatives demonstrated that these compounds could significantly reduce pro-inflammatory cytokines in vitro. This suggests a potential role for tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane in treating inflammatory diseases .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic routes for synthesizing tert-butyl 2-benzyl-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate?
Methodological Answer: The compound is typically synthesized via spirocyclic intermediate formation. One approach involves the hydrolysis of tert-butyl 2-(methoxymethylidene)-7-azaspiro[3.5]nonane-7-carboxylate under acidic conditions (e.g., trifluoroacetic acid in acetonitrile/water), followed by benzyl group introduction. Post-reaction, the product is extracted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated . Alternative routes may employ Boc-protection strategies for nitrogen atoms to stabilize reactive intermediates during cyclization .
Q. How can the molecular identity of this compound be confirmed?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Compare experimental ¹H and ¹³C NMR spectra with reference data. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR, while spirocyclic protons resonate in the 3.0–4.0 ppm range .
- Mass Spectrometry (MS): Confirm the molecular ion peak at m/z 330.42 (C₁₉H₂₆N₂O₃) using high-resolution MS .
- Elemental Analysis: Verify the empirical formula (C: 69.07%, H: 7.94%, N: 8.48%) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .
- Ventilation: Use a chemical fume hood to prevent inhalation of dust/aerosols (H335 hazard) .
- Spill Management: Collect spills using vacuum tools, avoid dust generation, and dispose of waste via licensed hazardous waste facilities .
- Storage: Store in tightly sealed containers at 2–8°C in a dry, well-ventilated area away from ignition sources .
Q. What analytical techniques are recommended for purity assessment?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (e.g., 254 nm) to quantify impurities. Purity ≥95% is typical for research-grade material .
- Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and a solvent system like ethyl acetate/hexane (1:1) .
- Karl Fischer Titration: Determine water content (<0.5% w/w) to ensure stability during storage .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this spirocyclic compound?
Methodological Answer:
- Crystal Growth: Recrystallize the compound from a solvent system (e.g., ethanol/dichloromethane) to obtain single crystals suitable for diffraction .
- Data Collection: Use a synchrotron or rotating anode source (λ = 1.5418 Å) to collect high-resolution data. SHELXL or SHELXS software can refine the structure, focusing on spirocyclic bond angles and torsional strain .
- Hydrogen Bonding Analysis: Apply graph-set analysis (e.g., Etter’s rules) to identify intermolecular interactions influencing crystal packing .
Q. How to address discrepancies in reported synthetic yields or byproduct formation?
Methodological Answer:
- Reaction Optimization: Screen catalysts (e.g., Pd/C for hydrogenation) or adjust stoichiometry to minimize side reactions. For example, excess benzyl bromide may lead to over-alkylation .
- Byproduct Identification: Use LC-MS/MS to detect and characterize impurities. Common byproducts include de-Boc derivatives or ring-opened intermediates .
- Computational Modeling: Employ DFT calculations (e.g., Gaussian 16) to predict reaction pathways and transition states, guiding experimental adjustments .
Q. What strategies validate the compound’s stability under varying experimental conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (typically >150°C) to assess thermal stability .
- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 0.1 M HCl/NaOH, UV light) and monitor degradation via HPLC. Stable spirocyclic cores resist hydrolysis under mild acidic/basic conditions .
- Long-Term Stability Testing: Store samples at 25°C/60% RH for 6–12 months and compare initial/final purity .
Q. How can researchers resolve contradictions in toxicity data for this compound?
Methodological Answer:
- In Vitro Assays: Conduct MTT assays on human cell lines (e.g., HEK293) to assess acute toxicity (IC₅₀). Note that conflicting SDS data (e.g., H302 vs. no acute toxicity) may arise from batch-specific impurities .
- Structure-Activity Relationship (SAR) Studies: Modify the benzyl or tert-butyl groups to isolate toxicophores. For example, replacing the benzyl group with methyl may reduce respiratory irritation (H335) .
- Literature Meta-Analysis: Cross-reference peer-reviewed studies and regulatory databases (e.g., ECHA) to identify consensus on hazard classification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
